molecular formula C11H16O5 B13762272 3-Methyl-4-oxo-2-hexenedioic acid diethyl ester

3-Methyl-4-oxo-2-hexenedioic acid diethyl ester

Cat. No.: B13762272
M. Wt: 228.24 g/mol
InChI Key: YURBSDMYXIHAMQ-SOFGYWHQSA-N
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Description

3-Methyl-4-oxo-2-hexenedioic acid diethyl ester is an organic compound with the molecular formula C11H16O5. It is known for its applications in various fields, including organic synthesis, pharmaceuticals, and the fragrance industry. This compound is characterized by its yellow to brownish-red liquid appearance and its solubility in organic solvents such as ether and dichloromethane .

Preparation Methods

The synthesis of 3-Methyl-4-oxo-2-hexenedioic acid diethyl ester involves multiple steps. One common method includes the reaction of 4-hexenol with an excess of methyl sodium iodide, followed by a reaction with carbonyl acid chloride . The reaction conditions typically involve controlled temperatures and the use of organic solvents to facilitate the process.

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

3-Methyl-4-oxo-2-hexenedioic acid diethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or aldehydes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule. Common reagents for these reactions include halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-Methyl-4-oxo-2-hexenedioic acid diethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-4-oxo-2-hexenedioic acid diethyl ester involves its interaction with molecular targets and pathways within biological systems. The compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of various products. The specific pathways and targets depend on the context of its use, such as in drug synthesis or biochemical studies.

Comparison with Similar Compounds

3-Methyl-4-oxo-2-hexenedioic acid diethyl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which allows it to participate in a variety of reactions and applications, making it a valuable compound in multiple fields.

Properties

Molecular Formula

C11H16O5

Molecular Weight

228.24 g/mol

IUPAC Name

diethyl (E)-3-methyl-4-oxohex-2-enedioate

InChI

InChI=1S/C11H16O5/c1-4-15-10(13)6-8(3)9(12)7-11(14)16-5-2/h6H,4-5,7H2,1-3H3/b8-6+

InChI Key

YURBSDMYXIHAMQ-SOFGYWHQSA-N

Isomeric SMILES

CCOC(=O)CC(=O)/C(=C/C(=O)OCC)/C

Canonical SMILES

CCOC(=O)CC(=O)C(=CC(=O)OCC)C

Origin of Product

United States

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